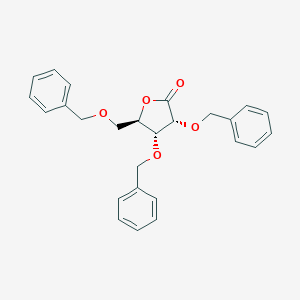

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Description

Properties

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBSABBBAUMCZ-UBFVSLLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451513 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55094-52-5 | |

| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: A Key Intermediate in Antiviral Drug Synthesis

CAS Number: 55094-52-5

This technical guide provides an in-depth overview of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a crucial synthetic building block in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of the antiviral drug Remdesivir.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1][2][3] Its key properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₂₆H₂₆O₅[3][4][5][6] |

| Molecular Weight | 418.48 g/mol [3][4][5][6] |

| Appearance | White to light yellow powder/crystal[1][2][3] |

| Melting Point | 51.0 to 55.0 °C[2][4] |

| Boiling Point | 576.8 ± 50.0 °C at 760 mmHg[4] |

| Solubility | Insoluble in water; soluble in CH₂Cl₂ and N,N-Dimethylformamide.[1][7] |

| Storage Temperature | 2°C - 8°C[5] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Description |

| Optical Rotation | +74.0 to +78.0 deg (c=1, CHCl₃)[2][8] |

| HPLC Purity | ≥ 97.5% to >98.0%[1][3] |

| Infrared (IR) Spectrum | Conforms to structure |

| ¹H-NMR and Mass Spec | Should comply with the structure[1] |

Synthesis of this compound

The synthesis of this compound typically starts from D-ribose, which is first converted to D-ribono-1,4-lactone. The hydroxyl groups of the lactone are then protected using benzyl (B1604629) groups.

Experimental Protocol: Benzylation of D-ribono-1,4-lactone

This protocol is a general representation based on common benzylation methods for carbohydrates.

Materials:

-

D-ribono-1,4-lactone

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)[6]

-

Methanol (for quenching)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve D-ribono-1,4-lactone in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

(Optional) Add a catalytic amount of TBAI.

-

Slowly add benzyl bromide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

-

Dilute the mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Application in the Synthesis of Remdesivir

This compound is a pivotal intermediate in the synthesis of Remdesivir, a broad-spectrum antiviral medication.[9] It serves as the ribose backbone onto which the nucleobase is attached.

Experimental Workflow: Synthesis of Remdesivir from this compound

The following diagram illustrates the synthetic pathway from the lactone to Remdesivir.

Caption: Synthetic pathway of Remdesivir from this compound.

Detailed Experimental Protocol: Key Steps in Remdesivir Synthesis

-

C-Glycosylation: The synthesis begins with the C-glycosylation of this compound with a protected pyrrolotriazine nucleobase (e.g., 4-amino-7-iodopyrrolo[2,1-f][1][4][10]triazine).[10][11] This reaction is typically mediated by a strong base like n-butyllithium (n-BuLi) at low temperatures to form the carbon-carbon bond between the ribose sugar and the nucleobase.[10]

-

Cyanation: The resulting C-glycosylated product is then subjected to cyanation at the 1'-position. This is often achieved using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid.[12]

-

Deprotection: The three benzyl protecting groups on the ribose moiety are subsequently removed. A common reagent for this debenzylation step is boron trichloride (B1173362) (BCl₃).[10][11]

-

Protection and Phosphorylation: The resulting triol intermediate is selectively protected, often as an isopropylidene ketal, at the 2' and 3' hydroxyl groups.[10][11] The final step involves the phosphorylation of the 5'-hydroxyl group to introduce the phosphoramidate (B1195095) moiety, yielding Remdesivir.[10]

Biological Relevance and Applications

While this compound is primarily recognized as a synthetic intermediate, its core structure, the ribonolactone, is a versatile building block for various biologically active molecules. The appropriate protection and deprotection of the hydroxyl groups of D-(+)-ribono-1,4-lactone is a critical aspect in the synthesis of nucleoside derivatives.[13] As a precursor to C-nucleosides like Remdesivir, it plays an indirect but vital role in the development of antiviral therapies.

Safety Information

This compound should be handled with care in a laboratory setting. It may be harmful if swallowed, in contact with skin, or if inhaled.[8] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CN111233869B - New compounds for preparing key intermediates of Remdesivir and preparation method thereof - Google Patents [patents.google.com]

- 2. This compound - [sht-medino.de]

- 3. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 55094-52-5 [sigmaaldrich.com]

- 5. This compound | 55094-52-5 | MT05275 [biosynth.com]

- 6. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. This compound, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. This compound [jubilantingrevia.com]

- 10. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 55094-52-5 ,2,3,5-tri-o-benzyl-d-ribonolactone;this compound,CAS:55094-52-5 [chemsynlab.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key synthetic intermediate in the preparation of various biologically active molecules, most notably the antiviral drug Remdesivir. This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, and discusses its role in medicinal chemistry.

Chemical Structure and Properties

This compound is a protected derivative of D-ribono-1,4-lactone, where the hydroxyl groups at positions 2, 3, and 5 are protected by benzyl (B1604629) groups. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions.

Table 1: Physicochemical and Identification Data for this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₂₆H₂₆O₅ |

| Molecular Weight | 418.48 g/mol [1][2] |

| CAS Number | 55094-52-5[1][2] |

| IUPAC Name | (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one |

| Synonyms | 2,3,5-Tri-O-benzyl-D-ribonic acid-gamma-lactone, (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one |

| Appearance | White to off-white or yellowish solid/powder[3][4] |

| Melting Point | 54-55 °C[5] |

| Solubility | Soluble in CH₂Cl₂, insoluble in H₂O[3] |

| Optical Rotation | +74.0 to +78.0 deg (c=1, CHCl₃) |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the total synthesis of Remdesivir. It is typically prepared from D-ribose through a series of protection and oxidation steps.

Synthesis of D-Ribonolactone from D-Ribose

A common method for the preparation of D-ribonolactone from D-ribose involves the oxidation of D-ribose. A detailed procedure is described by Whistler and BeMiller in Methods in Carbohydrate Chemistry. A general laboratory procedure is as follows:

Experimental Protocol: Preparation of D-Ribonolactone [6]

-

Reaction Setup: In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer, D-ribose (100 g, 0.67 mol) and sodium bicarbonate (112 g, 1.3 mol) are dissolved in water (600 mL). The mixture is stirred at room temperature for 15 minutes.

-

Bromine Addition: The flask is cooled in an ice-water bath. Bromine (112 g, 0.70 mol) is added dropwise via the addition funnel, maintaining the reaction temperature below 5 °C. The addition takes approximately 1 hour.

-

Quenching: After the addition is complete, the orange solution is stirred for an additional 50 minutes. Sodium bisulfite (6.5 g, 62.5 mmol) is then added to quench the excess bromine, resulting in a clear solution.

-

Work-up and Isolation: The aqueous solution is concentrated under reduced pressure. Absolute ethanol (B145695) and toluene (B28343) are added and evaporated to yield a damp solid. The solid is then heated in absolute ethanol, and the hot suspension is filtered.

-

Crystallization: The filtrate is cooled to room temperature and then refrigerated to induce crystallization. The crystalline product is collected by filtration, washed with cold absolute ethanol and diethyl ether, and dried under vacuum.

Benzylation of D-Ribonolactone

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. While specific spectra are proprietary or not widely published, typical characterization data from commercial suppliers indicate compliance with standard spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (Proton NMR) | Expected signals would include aromatic protons of the benzyl groups (typically in the range of 7.2-7.4 ppm), methylene (B1212753) protons of the benzyl groups (CH₂-Ph), and the protons of the ribonolactone ring. |

| ¹³C NMR (Carbon NMR) | Expected signals would include those for the carbonyl carbon of the lactone, the aromatic carbons of the benzyl groups, the methylene carbons of the benzyl groups, and the carbons of the ribonolactone core. |

| IR (Infrared) Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone functional group is expected, typically around 1770 cm⁻¹. Other characteristic bands would include C-O stretching and aromatic C-H stretching. |

| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak (or a protonated/sodiated adduct) corresponding to the molecular weight of the compound (418.48 g/mol ). |

Role in Drug Development and Signaling Pathways

This compound is a crucial building block in the synthesis of nucleoside analogs, which are a class of compounds with significant therapeutic applications. Its primary role is as a key intermediate in the synthesis of Remdesivir, an antiviral medication.

Synthetic Workflow for Remdesivir

The synthesis of Remdesivir from this compound involves several key transformations. The lactone provides the protected ribose moiety to which the nucleobase is attached.

Caption: Synthetic workflow for Remdesivir from D-Ribose.

Mechanism of Action of Resulting Nucleoside Analogs

While this compound itself is not biologically active in terms of targeting signaling pathways, the final products derived from it, such as purine (B94841) nucleoside analogs, have well-defined mechanisms of action. These analogs are effective in treating certain cancers, particularly lymphoid malignancies. Their cytotoxic effects stem from their ability to interfere with DNA synthesis and repair.

The general mechanism of action for purine nucleoside analogs involves the following steps:

-

Cellular Uptake and Phosphorylation: The nucleoside analog is transported into the cell and is then phosphorylated by cellular kinases to its active triphosphate form.

-

Inhibition of DNA Polymerase: The triphosphate analog competes with natural deoxynucleotides for incorporation into newly synthesizing DNA strands by DNA polymerase.

-

Chain Termination: Once incorporated, the analog can terminate DNA chain elongation.

-

Inhibition of Ribonucleotide Reductase: Some analogs can also inhibit ribonucleotide reductase, an enzyme essential for producing deoxynucleotides.

-

Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger a cellular stress response, ultimately leading to programmed cell death (apoptosis).

Caption: General mechanism of action of purine nucleoside analogs.

Conclusion

This compound is a vital molecule in synthetic organic and medicinal chemistry. Its well-defined structure and the availability of synthetic routes from D-ribose make it an essential precursor for the synthesis of complex nucleoside analogs. The understanding of its properties and the biological mechanisms of the final products it helps create is crucial for the development of new therapeutics. This guide provides a foundational understanding for researchers and professionals working in the field of drug discovery and development.

References

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

This technical guide provides an in-depth overview of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key synthetic intermediate in the development of nucleoside analogs. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed physicochemical data, experimental protocols, and insights into its potential therapeutic applications.

Physicochemical Properties

This compound is a carbohydrate derivative where the hydroxyl groups of D-ribono-1,4-lactone at positions 2, 3, and 5 are protected by benzyl (B1604629) groups. This protection strategy is crucial in multistep syntheses of complex molecules, particularly C-nucleosides.

| Property | Value |

| Molecular Weight | 418.48 g/mol |

| Molecular Formula | C₂₆H₂₆O₅ |

| CAS Number | 55094-52-5 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 54-55 °C |

| Purity (typical) | ≥98% (HPLC) |

| Solubility | Soluble in N,N-Dimethylformamide and Chloroform. Practically insoluble in water. |

| Storage | 2°C - 8°C |

Synthetic Overview and Experimental Protocols

The synthesis of this compound typically starts from D-ribose. A generalized workflow involves the oxidation of D-ribose to form the D-ribono-1,4-lactone, followed by the protection of the hydroxyl groups using a benzylating agent.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for this compound.

Experimental Protocol: Benzylation of D-Ribono-1,4-lactone (Generalized)

This protocol describes a general method for the benzylation of D-ribono-1,4-lactone. Note: This is a generalized procedure and may require optimization.

Materials:

-

D-Ribono-1,4-lactone

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of D-ribono-1,4-lactone in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Sodium hydride is added portion-wise to the solution, and the mixture is stirred for 30 minutes at 0 °C.

-

Benzyl bromide is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water at 0 °C.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound are typically confirmed using the following analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Purity: Determined by the area percentage of the product peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, confirming the presence of the benzyl groups and the lactone ring structure.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

Confirms the molecular weight of the compound (418.48 g/mol ).

Application in Drug Development: A Precursor to Purine (B94841) Nucleoside Analogs

This compound is a valuable building block in the synthesis of C-nucleosides, which are a class of compounds with significant therapeutic potential. As a purine nucleoside analog, it is investigated for its anticancer properties, particularly against lymphoid malignancies.[1]

Proposed Mechanism of Action of Derived Purine Nucleoside Analogs

Purine nucleoside analogs derived from this lactone are thought to exert their cytotoxic effects through several mechanisms, primarily by disrupting DNA synthesis and inducing programmed cell death (apoptosis).[2][3][4]

The diagram below illustrates a hypothetical signaling pathway for the anticancer activity of a purine nucleoside analog.

This pathway suggests that the purine nucleoside analog inhibits DNA polymerase, leading to a halt in DNA synthesis and the accumulation of DNA damage.[2][3][4] This, in turn, triggers the apoptotic cascade, resulting in the death of the cancer cell.

Conclusion

This compound is a crucial intermediate in medicinal chemistry, particularly in the synthesis of novel nucleoside analogs for anticancer research. Its well-defined physicochemical properties and the established, albeit general, synthetic and analytical protocols make it a valuable tool for drug development professionals. Further research into the specific biological targets of its derivatives will continue to unveil new therapeutic opportunities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a crucial chiral building block in synthetic organic chemistry, particularly in the field of medicinal chemistry. As a protected derivative of D-ribono-1,4-lactone, it serves as a versatile precursor for the synthesis of a wide array of complex molecules, most notably nucleoside analogues.[1][2] The benzyl (B1604629) protecting groups offer stability under various reaction conditions and can be selectively removed in later synthetic stages. Its primary application lies in its conversion to C-ribosides, which are more stable towards enzymatic cleavage than their natural N-glycosidic counterparts.[3] This enhanced stability makes it a valuable intermediate in the development of antiviral and anticancer therapeutics, such as Remdesivir and Fludarabine.[2][3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Citations |

| Appearance | White to light yellow or off-white powder or crystal | [5] |

| Molecular Formula | C₂₆H₂₆O₅ | [1][4][6] |

| Molecular Weight | 418.48 g/mol | [1][4] |

| Melting Point | 51.0 to 56.0 °C | [5][7] |

| Boiling Point | 576.8 ± 50.0 °C at 760 mmHg | [7] |

| Optical Rotation | +74.0 to +78.0 deg (c=1, CHCl₃) | [5] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in CH₂Cl₂; Practically insoluble in water. | |

| Purity (by HPLC) | ≥97.5% to >98.0% | [7] |

| Storage Temperature | 2°C to 8°C | [1] |

| CAS Number | 55094-52-5 | [4][6] |

Experimental Protocols & Characterization

While specific, detailed synthesis protocols are often proprietary or published in subscription-based journals, the general methodology involves the protection of commercially available D-ribono-1,4-lactone.[2][8]

General Synthetic Approach

The synthesis of this compound typically starts from D-ribose or its lactone form, D-ribono-1,4-lactone.[2][9] The core of the synthesis involves the protection of the three hydroxyl groups at the 2, 3, and 5 positions using a benzylation agent, such as benzyl bromide, in the presence of a base like sodium hydride. The reaction is carried out in an appropriate aprotic solvent. Purification is typically achieved through column chromatography.

Standard Characterization Methodologies

A comprehensive Certificate of Analysis (CoA) for this compound typically includes data from several analytical techniques to confirm its identity, purity, and structure.[6]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications being greater than 98%.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring the benzyl groups are correctly attached and the lactone ring is intact.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₂₆H₂₆O₅.[6]

-

Infrared (IR) Spectroscopy: Used to identify functional groups. A strong absorption band characteristic of the γ-lactone carbonyl (C=O) stretch is expected, typically around 1760-1795 cm⁻¹.[6]

-

Thin-Layer Chromatography (TLC): Employed for monitoring the progress of the reaction and for preliminary purity assessment.

Logical Relationships in Drug Synthesis

This compound is not typically involved in biological signaling pathways itself. Instead, its critical role is as a versatile precursor in the synthesis of biologically active nucleoside analogues. The following diagram illustrates this logical relationship and its importance in drug development.

Caption: Role of this compound in Drug Synthesis.

References

- 1. biosynth.com [biosynth.com]

- 2. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone | 14233-64-8; 55094-52-5 | Benchchem [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 55094-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound | 55094-52-5 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone from D-Ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a valuable synthetic building block, starting from the readily available monosaccharide D-ribose. The synthesis is a two-step process involving the protection of the hydroxyl groups via benzylation, followed by the selective oxidation of the anomeric carbon to form the desired lactone. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.

Synthetic Pathway Overview

The conversion of D-ribose to this compound proceeds through two key transformations:

-

Benzylation: The hydroxyl groups at the C2, C3, and C5 positions of D-ribose are protected as benzyl (B1604629) ethers. This is typically achieved using benzyl bromide in the presence of a strong base.

-

Oxidation: The anomeric hydroxyl group of the resulting 2,3,5-Tri-O-benzyl-D-ribofuranose is then oxidized to a carbonyl group, which spontaneously cyclizes to form the stable 1,4-lactone.

Caption: Overall synthetic pathway from D-ribose to the target lactone.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose

This procedure outlines the per-O-benzylation of D-ribose using sodium hydride and benzyl bromide.

Materials:

-

D-ribose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), a solution of D-ribose (1.0 equivalent) in anhydrous DMF (5–10 mL/mmol) is prepared in a round-bottom flask.

-

The flask is cooled to 0 °C in an ice bath.

-

Sodium hydride (60% dispersion in mineral oil, approximately 4.0-5.0 equivalents) is added portion-wise to the stirred solution.

-

Benzyl bromide (approximately 4.0-5.0 equivalents) is then added dropwise to the suspension at 0 °C.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

-

The crude product is purified by silica (B1680970) gel column chromatography to afford 2,3,5-Tri-O-benzyl-D-ribofuranose as a syrup.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the protected ribofuranose to the corresponding lactone using Pyridinium Chlorochromate (PCC).

Materials:

-

2,3,5-Tri-O-benzyl-D-ribofuranose

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

A suspension of Pyridinium Chlorochromate (PCC) (approximately 1.5 - 2.0 equivalents) and silica gel in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere.

-

A solution of 2,3,5-Tri-O-benzyl-D-ribofuranose (1.0 equivalent) in anhydrous DCM is added to the PCC suspension.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for each synthetic step. Note that yields can vary depending on the scale and specific reaction conditions.

Table 1: Benzylation of D-ribose

| Parameter | Value | Reference |

| Reagents | ||

| D-ribose | 1.0 eq | |

| Sodium Hydride (60%) | 4.0 - 5.0 eq | |

| Benzyl Bromide | 4.0 - 5.0 eq | [1] |

| Solvent | Anhydrous DMF | [2] |

| Temperature | 0 °C to Room Temp. | [1][2] |

| Reaction Time | 20 - 24 hours | [2] |

| Yield | 70 - 85% |

Table 2: Oxidation of 2,3,5-Tri-O-benzyl-D-ribofuranose

| Parameter | Value | Reference |

| Reagents | ||

| 2,3,5-Tri-O-benzyl-D-ribofuranose | 1.0 eq | |

| Pyridinium Chlorochromate (PCC) | 1.5 - 2.0 eq | |

| Solvent | Anhydrous DCM | |

| Temperature | Room Temperature | |

| Reaction Time | 2 - 4 hours | |

| Yield | 75 - 90% |

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the two key experimental stages.

Caption: Workflow for the benzylation of D-ribose.

Caption: Workflow for the oxidation to the target lactone.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Data for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key intermediate in the synthesis of various biologically active molecules, including nucleoside analogs.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₆H₂₆O₅ |

| Molecular Weight | 418.48 g/mol |

| CAS Number | 55094-52-5 |

| Appearance | White to light brown crystalline powder |

| Melting Point | 51-55 °C |

| Purity | >98.0% (HPLC) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35-7.20 | m | 15H | Aromatic protons (3 x C₆H₅) |

| 4.95 | d | 1H | H-2 |

| 4.75-4.50 | m | 7H | H-3, H-4, 3 x OCH₂Ph |

| 3.70-3.55 | m | 2H | H-5, H-5' |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C-1 (C=O) |

| 137.5, 137.2, 136.9 | Quaternary aromatic carbons |

| 128.6-127.8 | Aromatic CH |

| 81.5 | C-4 |

| 79.8 | C-2 |

| 77.2 | C-3 |

| 73.6, 73.4, 72.5 | OCH₂Ph |

| 69.5 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H stretch |

| 2920 | Medium | Aliphatic C-H stretch |

| 1785 | Strong | C=O stretch (γ-lactone) |

| 1495, 1455 | Medium | Aromatic C=C stretch |

| 1100-1000 | Strong | C-O stretch |

| 740, 700 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 419.18 | [M+H]⁺ |

| 441.17 | [M+Na]⁺ |

Experimental Protocols

The synthesis and characterization of this compound are crucial for its application in further chemical transformations. The following protocols are based on established literature procedures.

Synthesis of this compound

This procedure involves the benzylation of commercially available D-ribono-1,4-lactone.

Materials:

-

D-ribono-1,4-lactone

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (3.5 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of D-ribono-1,4-lactone (1.0 eq.) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Benzyl bromide (3.3 eq.) is then added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

-

The reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of the synthesized this compound.

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not directly involved in biological signaling pathways, its derivatives, particularly C-nucleosides, are designed to interact with various cellular targets. The logical relationship in its utility is outlined below.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key synthetic intermediate in nucleoside chemistry and drug discovery. This document outlines the expected spectral data, a detailed experimental protocol for its acquisition, and a workflow for spectral analysis.

Introduction

This compound (CAS 55094-52-5) is a protected form of D-ribono-1,4-lactone.[1][2][3][4][5][6] The benzyl (B1604629) protecting groups enhance its solubility in organic solvents and allow for selective modifications at other positions of the ribose framework. Accurate characterization of this compound by ¹H NMR spectroscopy is crucial to confirm its identity and purity before its use in subsequent synthetic steps.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ribonolactone core and the benzyl protecting groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 4.4 - 4.6 | d | ~5-6 | 1H |

| H-3 | 4.2 - 4.4 | dd | ~5-6, ~2-3 | 1H |

| H-4 | 4.6 - 4.8 | m | - | 1H |

| H-5a, H-5b | 3.6 - 3.8 | m | - | 2H |

| -CH₂-Ph (C2-O-CH₂) | 4.7 - 4.9 | m | - | 2H |

| -CH₂-Ph (C3-O-CH₂) | 4.5 - 4.7 | m | - | 2H |

| -CH₂-Ph (C5-O-CH₂) | 4.3 - 4.5 | m | - | 2H |

| Aromatic (Ar-H) | 7.2 - 7.4 | m | - | 15H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound due to its excellent dissolving properties for protected carbohydrates.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

Caption: Figure 1: Workflow for ¹H NMR Spectral Analysis.

References

An In-depth Technical Guide on the Purity of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, synthesis, and quality control of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a critical intermediate in the synthesis of antiviral therapeutics, notably Remdesivir. This document outlines common purity specifications, analytical methodologies, and manufacturing workflows relevant to its application in pharmaceutical development.

Introduction

This compound (CAS No. 55094-52-5) is a protected derivative of D-ribono-1,4-lactone. The benzyl (B1604629) protecting groups enhance its solubility in organic solvents and allow for selective reactions at other positions, making it a valuable synthetic building block. Its primary role in modern drug development is as a key starting material for the synthesis of nucleoside analogues, where the precise stereochemistry and high purity of this intermediate are paramount to the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

Purity and Specifications

The purity of this compound is critical for its use in pharmaceutical manufacturing. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove related substances in the final API. High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing its purity.

Data Presentation: Quantitative Purity Specifications

The following table summarizes typical quality control specifications for this compound, compiled from various commercial suppliers and representative Certificates of Analysis.

| Parameter | Specification | Method |

| Appearance | White to off-white or light yellow powder/solid | Visual |

| Purity (HPLC, UV 210 nm) | ≥ 98.0% | HPLC |

| Purity (HPLC, ELSD) | ≥ 98.0% | HPLC |

| Purity (Typical Commercial Grade) | ≥ 99.0% | HPLC |

| Optical Rotation ([α]/D) | +74.0° to +78.0° (c=1, CHCl₃) | Polarimetry |

| Melting Point | 51°C - 55°C | Melting Point Apparatus |

| Identification | Conforms to structure | ¹H NMR, ¹³C NMR, MS, IR |

| Residue on Ignition | ≤ 0.5% | USP <281> |

| Heavy Metals | ≤ 50 ppm | USP <231> |

| Solubility | Soluble in CH₂Cl₂, insoluble in H₂O | Visual |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that begins with D-ribose. The workflow involves protection of the hydroxyl groups followed by oxidation to form the lactone.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound.

Disclaimer: These protocols are illustrative and based on standard chemical principles. Researchers should consult peer-reviewed literature and perform appropriate reaction optimization and safety assessments.

Synthesis from D-Ribono-1,4-lactone (Benzylation)

-

Preparation : Suspend D-ribono-1,4-lactone (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation : Cool the suspension in an ice bath (0°C). Add sodium hydride (NaH, ~3.5 equivalents, 60% dispersion in mineral oil) portion-wise over 30 minutes. Allow the mixture to stir for 1 hour at 0°C.

-

Benzylation : Add benzyl bromide (BnBr, ~3.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching : Carefully quench the reaction by slowly adding methanol, followed by the addition of water.

-

Work-up : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification Protocol (Recrystallization)

-

Dissolution : Dissolve the crude lactone product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

-

Crystallization : Slowly add a co-solvent in which the product is poorly soluble (an anti-solvent, e.g., hexanes or petroleum ether) until the solution becomes cloudy.

-

Cooling : Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of the cold anti-solvent.

-

Drying : Dry the crystals under vacuum to remove residual solvents.

HPLC Purity Analysis

-

Instrumentation : A standard HPLC system equipped with a UV or Evaporative Light-Scattering Detector (ELSD).

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient (Illustrative) :

-

0-20 min: 50% B to 95% B

-

20-25 min: Hold at 95% B

-

25-30 min: 95% B to 50% B

-

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Column Temperature : 30°C.

-

Detection : UV at 210 nm or ELSD.

-

Sample Preparation : Dissolve a accurately weighed sample (~1 mg/mL) in acetonitrile.

NMR Structural Confirmation

-

Instrumentation : 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR : Acquire proton NMR data. The complex aromatic region (multiplets around 7.2-7.4 ppm) from the benzyl groups and characteristic signals for the lactone ring protons are expected.

-

¹³C NMR : Acquire carbon-13 NMR data. Signals for the carbonyl carbon of the lactone, the carbons of the sugar ring, and the carbons of the benzyl groups will confirm the structure.

Quality Control and Batch Release Logic

As a critical pharmaceutical intermediate, each batch of this compound must undergo rigorous quality control before it can be released for use in API synthesis.

This workflow ensures that only material meeting the stringent purity and quality requirements proceeds to the next stage of manufacturing, safeguarding the integrity of the final drug product.

Technical Guide: Solubility Profile of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key intermediate in nucleoside synthesis and other organic chemistry applications. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₂₆O₅ |

| Molecular Weight | 418.49 g/mol |

| CAS Number | 55094-52-5 |

| Appearance | White to off-white or yellowish solid/powder |

| Melting Point | 54-55 °C |

Qualitative Solubility Data

| Solvent | Solubility Description |

| N,N-Dimethylformamide (DMF) | Very Soluble[1] |

| Dichloromethane (CH₂Cl₂) | Soluble[2] |

| Chloroform (CHCl₃) | Sparingly to Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (may require sonication) |

| Methanol (MeOH) | Slightly Soluble |

| Water (H₂O) | Practically Insoluble / Insoluble[1][2] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the widely accepted isothermal shake-flask method is recommended. This protocol provides a reliable means to determine the equilibrium solubility of this compound in a solvent of interest at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of choice (e.g., Dichloromethane, Ethyl Acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

Construct a calibration curve from the analytical data of the standard solutions.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the quantitative solubility of this compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the quantitative solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Stability and Storage of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key synthetic building block in pharmaceutical research. The information is compiled to assist researchers in maintaining the integrity of the compound and in developing stable formulations.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its key properties are summarized in the table below. Understanding these properties is fundamental to its handling and storage.

| Property | Value | Reference |

| CAS Number | 55094-52-5 | [2][3] |

| Molecular Formula | C₂₆H₂₆O₅ | [2][4] |

| Molecular Weight | 418.48 g/mol | [2][4] |

| Physical Form | Solid, White to Light yellow powder to crystal | [1][3] |

| Melting Point | 51.0 to 55.0 °C | [1][3] |

| Boiling Point | 576.8 ± 50.0 °C at 760 mmHg | [3] |

| Purity | >98.0% (HPLC) | [1][5] |

| Solubility | Insoluble in H₂O; Soluble in CH₂Cl₂ | [5] |

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and ensure the safety of personnel.

Storage Conditions: To maintain its chemical integrity, this compound should be stored under controlled conditions. The consensus from various suppliers is to store the compound in a refrigerator.

| Parameter | Recommendation | Source |

| Temperature | 2°C - 8°C | [2][3] |

It is advisable to store the compound in a tightly sealed container to protect it from moisture.

Handling Precautions: This compound is classified as an acute toxic substance and requires careful handling.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[3][6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area to avoid inhaling dust or vapors.[6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]

-

First Aid: In case of accidental exposure, seek immediate medical attention and follow the specific first-aid measures outlined in the safety data sheet (SDS).[6]

Potential Stability and Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its structure—containing a lactone ring and benzyl (B1604629) ether protecting groups—suggests several potential degradation pathways under stress conditions.

-

Hydrolysis: The 1,4-lactone ring is an ester and is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the ring-opening to form the corresponding carboxylic acid (2,3,5-Tri-O-benzyl-D-ribonic acid).

-

Debenzylation: The benzyl ether groups can be cleaved under hydrogenolysis conditions or by strong acids. This would expose the hydroxyl groups and lead to a mixture of partially or fully deprotected products.

-

Oxidation: While generally stable to oxidation, extreme conditions could potentially lead to degradation.

-

Reaction with Nucleophiles: As a synthetic building block, it is known to react with nucleophilic species, which results in the opening of the lactone ring.[2][5]

-

Reduction: Strong reducing agents, such as sodium borohydride, can reduce the lactone to afford ring-opened products.[2][5]

The following diagram illustrates the key factors that can influence the stability of the compound.

Caption: Logical diagram of potential degradation pathways.

Recommended Experimental Protocols for Stability Assessment

For researchers needing to perform detailed stability studies, the following general protocols for forced degradation and long-term stability are recommended.

A. Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish stability-indicating analytical methods.

Objective: To accelerate the degradation of the compound under harsh conditions to predict its long-term stability and to facilitate the development of an analytical method capable of resolving the parent compound from its degradation products.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified period.

-

Oxidation: Add 3-6% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Heat the solid compound in an oven (e.g., at 60°C, just above its melting point) and also heat the stock solution.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector and preferably a Mass Spectrometer (MS) for peak identification.

-

Analytical Method (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile/methanol.

-

Detection: UV at a suitable wavelength (determined by UV scan) and/or MS.

-

Analysis: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

The workflow for a typical forced degradation study is visualized below.

References

- 1. This compound | 55094-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | 55094-52-5 | MT05275 [biosynth.com]

- 3. This compound | 55094-52-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemsynlab.com [chemsynlab.com]

- 6. 2,3,5-Tri-O-benzyl-D-ribonolactone: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone (CAS No. 55094-52-5), a key synthetic building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 55094-52-5 |

| Molecular Formula | C₂₆H₂₆O₅ |

| Molecular Weight | 418.49 g/mol |

| Melting Point | 54-55 °C |

| Boiling Point | 576.8 ± 50.0 °C at 760 mmHg |

| Solubility | Very soluble in N,N-Dimethylformamide, practically insoluble in water. |

| Storage Temperature | 2-8 °C |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Pictogram and Signal Word

-

Pictogram:

-

Signal Word: Warning [1]

Hazard and Precautionary Statements

The following tables summarize the GHS hazard (H) and precautionary (P) statements.

| Code | Hazard Statement |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[1][2] |

| P270 | Do not eat, drink or smoke when using this product.[1][2] |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |

| P301+P317 | IF SWALLOWED: Get medical help.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P330 | Rinse mouth.[1][2] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2] |

Toxicological Information

Experimental Protocols for Safe Handling

The following protocols are essential for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Have an eyewash station and safety shower readily accessible.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

-

Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Workflow and Logical Relationships

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory.

Caption: A logical workflow for the safe handling of this compound.

Experimental Workflow: Benzylation of a D-ribono-1,4-lactone Derivative

The following diagram outlines a representative experimental workflow for a benzylation reaction, adapted from a published procedure for a similar compound.[1] This illustrates the key safety-critical steps.

Caption: A representative workflow for a benzylation reaction highlighting key safety considerations.

References

The Cornerstone of Complex Nucleoside Synthesis: A Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the strategic use of chiral building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone has emerged as a pivotal intermediate, primarily due to its integral role in the synthesis of a wide array of biologically active nucleoside analogues. Its rigid furanose core, adorned with versatile benzyl (B1604629) protecting groups, provides a robust platform for the stereoselective introduction of diverse functionalities, making it an indispensable tool in the development of novel antiviral and anticancer agents. This technical guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid, a characteristic that facilitates its handling and purification. Its solubility profile, being readily soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297) while insoluble in water, is advantageous for a wide range of organic reactions and work-up procedures.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55094-52-5 | [3][4] |

| Molecular Formula | C₂₆H₂₆O₅ | [3][4] |

| Molecular Weight | 418.48 g/mol | [3] |

| Appearance | White to off-white powder/crystal | [2][5] |

| Melting Point | 51.0 to 55.0 °C | [5] |

| Optical Rotation | +74.0 to +78.0 deg (c=1, CHCl₃) | [5] |

| Solubility | Soluble in CH₂Cl₂, CHCl₃; Insoluble in H₂O | [2] |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 7.40 - 7.20 | m | Aromatic protons |

| 4.80 - 4.50 | m | Benzyl CH₂ | |

| 4.45 | d | H-2 | |

| 4.35 | t | H-3 | |

| 4.20 | m | H-4 | |

| 3.70 - 3.55 | m | H-5, H-5' | |

| ¹³C NMR | 174.5 | s | C=O (C-1) |

| 137.5, 137.2, 136.9 | s | Aromatic C (ipso) | |

| 128.6 - 127.8 | m | Aromatic CH | |

| 82.5 | d | C-4 | |

| 79.8 | d | C-2 | |

| 78.0 | d | C-3 | |

| 73.6, 73.4, 72.5 | t | Benzyl CH₂ | |

| 69.5 | t | C-5 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The provided data is a representative summary.

Synthesis of this compound

The most common and efficient synthesis of the title lactone commences from commercially available D-ribose. The process involves a two-step sequence: initial protection of the hydroxyl groups as benzyl ethers followed by oxidation to the lactone.

Experimental Protocol: Synthesis from D-Ribose

Materials:

-

D-Ribose

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

Step 1: Benzylation of D-Ribose

-

To a stirred suspension of sodium hydride (3.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of D-ribose (1.0 eq) in anhydrous DMF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction mixture is cooled back to 0 °C, and benzyl bromide (3.5 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C.

-

The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude 2,3,5-tri-O-benzyl-D-ribofuranose, which can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation to the Lactone

-

To a stirred solution of the crude 2,3,5-tri-O-benzyl-D-ribofuranose from the previous step in anhydrous DCM, PCC or PDC (1.5 - 2.0 eq) is added in one portion.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel or Celite, washing thoroughly with diethyl ether.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white or off-white solid.

Role in Organic Synthesis

The synthetic utility of this compound is centered around the reactivity of its lactone carbonyl group and the stereochemical information embedded in its chiral centers. It serves as a precursor to a variety of ribose-derived structures.

Synthesis of C-Nucleosides

A primary application of this lactone is in the synthesis of C-nucleosides, where a carbon-carbon bond connects the sugar moiety to the heterocyclic base. This linkage is significantly more stable to enzymatic and chemical hydrolysis compared to the N-glycosidic bond found in natural nucleosides. The synthesis typically involves the addition of a carbon nucleophile, such as a lithiated heterocycle or a Grignard reagent, to the lactone carbonyl. This addition generates a hemiacetal intermediate which can be further manipulated.

A prominent example is its use in the synthesis of Remdesivir, a broad-spectrum antiviral agent.[6]

Experimental Protocol: Reaction with a Lithiated Heterocycle

Materials:

-

This compound

-

A suitable bromo- or iodo-heterocycle (e.g., 4-amino-7-iodopyrrolo[2,1-f][1][6][7]triazine for Remdesivir synthesis)

-

n-Butyllithium (n-BuLi) or other strong base

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of the bromo- or iodo-heterocycle (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes to generate the lithiated heterocycle.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the solution of the lithiated heterocycle at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours or until the reaction is complete as monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude hemiacetal can be purified by column chromatography.

Reduction Reactions

The lactone can be reduced to either the corresponding lactol (hemiacetal) or the ring-opened diol, depending on the reducing agent employed.

-

Reduction to Lactols: Mild reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures selectively reduce the lactone to the corresponding lactol. These lactols are valuable intermediates for the synthesis of various ribofuranose derivatives.

-

Reduction to Diols: Stronger reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), lead to the reductive opening of the lactone ring to afford a stereo-defined poly-oxygenated acyclic diol.[3]

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in methanol or ethanol at 0 °C, sodium borohydride (2.0 - 4.0 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude 2,3,5-Tri-O-benzyl-D-ribitol can be purified by column chromatography.

Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a key precursor for nucleoside analogues with potent biological activities.

Table 3: Examples of Biologically Active Compounds Synthesized from this compound

| Compound Class | Example | Biological Activity |

| Antiviral C-Nucleosides | Remdesivir (GS-5734) | Broad-spectrum antiviral (Ebola, SARS-CoV-2)[2][6] |

| Anticancer Nucleosides | Various purine (B94841) and pyrimidine (B1678525) analogues | Inhibition of DNA synthesis, induction of apoptosis[8] |

The benzyl protecting groups are typically removed in the final stages of the synthesis, often by catalytic hydrogenation (e.g., Pd/C, H₂) or using Lewis acids like boron trichloride (B1173362) (BCl₃), to yield the final, biologically active deprotected nucleoside.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its well-defined stereochemistry and the versatility of its protecting groups and reactive lactone functionality have solidified its position as a cornerstone in the synthesis of complex and medicinally important nucleoside analogues. As the demand for novel therapeutics against viral diseases and cancer continues to grow, the importance of this chiral building block in enabling the discovery and development of new chemical entities is poised to increase even further. The methodologies and data presented in this guide underscore its significance and provide a valuable resource for chemists engaged in the art and science of organic synthesis.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 55094-52-5 | MT05275 [biosynth.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound | 55094-52-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]